Tops

Description

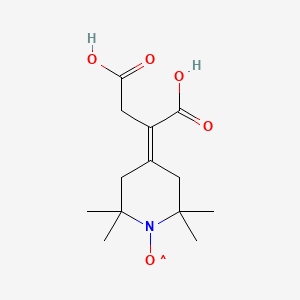

Properties

CAS No. |

3474-22-4 |

|---|---|

Molecular Formula |

C13H20NO5 |

Molecular Weight |

270.30 g/mol |

InChI |

InChI=1S/C13H20NO5/c1-12(2)6-8(7-13(3,4)14(12)19)9(11(17)18)5-10(15)16/h5-7H2,1-4H3,(H,15,16)(H,17,18) |

InChI Key |

JRYDKNPRIFSZJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=C(CC(=O)O)C(=O)O)CC(N1[O])(C)C)C |

Synonyms |

2,2,6,6-tetramethyl-1-oxylpiperidinyl succinic acid TOPS |

Origin of Product |

United States |

Foundational & Exploratory

The Unseen Architects of the Helix: A Technical Guide to the Role of Topoisomerases in DNA Replication

For Researchers, Scientists, and Drug Development Professionals

Introduction

The process of DNA replication is a cornerstone of cellular life, ensuring the faithful transmission of genetic information across generations. This intricate process involves the unwinding of the parent double helix to serve as a template for the synthesis of two new daughter strands. However, the very nature of the DNA double helix, with its intertwined strands, presents significant topological challenges.[1] As the replication machinery progresses, it induces torsional stress and tangling that, if left unresolved, would quickly halt replication and lead to catastrophic DNA damage.[1][2] The cellular solution to these topological puzzles lies with a remarkable class of enzymes: the DNA topoisomerases. These enzymes act as molecular architects, transiently breaking and rejoining the DNA backbone to alter its topology, thereby ensuring the smooth progression of the replication fork and the proper segregation of newly synthesized chromosomes.[2][3] This technical guide provides an in-depth exploration of the critical roles topoisomerases play in DNA replication, their mechanisms of action, the experimental methods used to study them, and their significance as therapeutic targets.

The Topological Challenges of DNA Replication

The progression of the replication fork, driven by DNA helicase, introduces two major topological problems that the cell must overcome.

Positive Supercoiling

As the helicase unwinds the parental DNA duplex, it forces the downstream, yet-to-be-replicated DNA to rotate. Since DNA in the cell is a massive molecule with constrained ends, this rotation leads to the accumulation of overwinding, known as positive supercoils, ahead of the replication fork. This buildup of torsional strain increases the energy required to unwind the DNA, eventually creating a physical barrier that would impede and ultimately stop the forward movement of the replication machinery.

References

An In-depth Technical Guide to Topoisomerase Enzymes

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA topoisomerases are ubiquitous and essential enzymes that modulate the topological state of DNA, playing critical roles in fundamental cellular processes such as replication, transcription, chromosome segregation, and DNA repair.[1][2] By introducing transient single- or double-stranded breaks in the DNA backbone, these enzymes can relieve supercoiling, untangle concatenated DNA molecules, and resolve knots.[3] Their indispensable functions and the cytotoxic consequences of stabilizing their cleavage complexes make them prominent targets for antibacterial and anticancer therapies.[4][5] This guide provides a comprehensive overview of the different types of topoisomerase enzymes, their intricate mechanisms of action, and their roles in cellular signaling pathways. Furthermore, it presents detailed experimental protocols for key assays used to study their activity and inhibition, along with a compilation of quantitative data to facilitate comparative analysis.

Classification and Function of Topoisomerase Enzymes

Topoisomerases are broadly classified into two main types, Type I and Type II, based on whether they cleave one or both strands of the DNA duplex, respectively. These types are further subdivided into distinct subfamilies based on their structure, mechanism, and evolutionary lineage.

Type I Topoisomerases

Type I topoisomerases create transient single-strand breaks in DNA, allowing for the passage of another strand or the rotation of the DNA around the intact strand to relieve torsional stress. This process does not require ATP, with the exception of reverse gyrase. They change the linking number of DNA in steps of one.

-

Type IA Topoisomerases: These enzymes form a covalent intermediate with the 5'-phosphate of the cleaved DNA strand. They operate via a "strand passage" mechanism, where an intact DNA strand is passed through the single-strand break before resealing. Type IA topoisomerases, such as bacterial Topo I and Topo III, primarily relax negatively supercoiled DNA. Reverse gyrase, found in thermophilic archaea and some bacteria, is a unique Type IA enzyme that can introduce positive supercoils into DNA in an ATP-dependent manner.

-

Type IB Topoisomerases: In contrast, Type IB topoisomerases form a covalent bond with the 3'-phosphate of the incised DNA strand. Their mechanism is described as "controlled rotation," where the broken DNA strand swivels around the intact strand to relax both positive and negative supercoils. Eukaryotic nuclear Topoisomerase I (Top1) is a well-characterized example of a Type IB enzyme and a major target for anticancer drugs like camptothecin.

-

Type IC Topoisomerases: This is a smaller and structurally distinct subfamily, with Topoisomerase V (Topo V) from the hyperthermophilic archaeon Methanopyrus kandleri being the primary example. While it shares the 3'-phosphate covalent intermediate and controlled rotation mechanism with Type IB enzymes, it has no sequence or structural homology to other topoisomerases.

Type II Topoisomerases

Type II topoisomerases catalyze the passage of an intact double-stranded DNA segment through a transient double-strand break that they introduce in another part of the DNA molecule. This intricate process is ATP-dependent and changes the DNA linking number in steps of two. These enzymes are crucial for decatenating intertwined daughter chromosomes following replication and for unknotting DNA.

-

Type IIA Topoisomerases: This subfamily includes eukaryotic Topoisomerase II (α and β isoforms), bacterial DNA gyrase, and bacterial Topoisomerase IV. They are homodimers and create a 4-base pair staggered double-strand break, forming a covalent intermediate with both 5'-phosphates. DNA gyrase is unique in its ability to introduce negative supercoils into DNA. Eukaryotic Topo IIα is essential for chromosome segregation during mitosis, while Topo IIβ is involved in transcriptional regulation.

-

Type IIB Topoisomerases: This group is structurally and mechanistically distinct from Type IIA enzymes and includes Topoisomerase VI, found in archaea and some plants. They are heterotetramers and introduce a 2-base pair staggered double-strand break.

In prokaryotes, DNA gyrase (a Type IIA topoisomerase) is a key enzyme that introduces negative supercoils, while eukaryotes primarily utilize Type I topoisomerases to relax supercoils generated during replication and transcription.

Mechanisms of Action: Visualized

The distinct mechanisms of Type I and Type II topoisomerases are fundamental to their biological roles. The following diagrams, generated using the DOT language, illustrate these processes.

Caption: Hierarchical classification of topoisomerase enzymes.

Caption: Type IA/IIA strand passage mechanism workflow.

References

A Deep Dive into the Mechanisms of Topoisomerase I and II: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the mechanisms of action of Topoisomerase I (Topo I) and Topoisomerase II (Topo II), two essential enzyme families that resolve DNA topological challenges during critical cellular processes. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core mechanistic differences, presents key quantitative data, and details experimental protocols for studying these enzymes.

Core Mechanisms of Action: A Comparative Overview

Topoisomerases are indispensable for cell viability, managing the complex topology of DNA during replication, transcription, and chromosome segregation.[1][2] The two major classes, Type I and Type II, employ distinct mechanisms to alleviate torsional stress and disentangle DNA.

Topoisomerase I functions as a monomer and introduces a transient single-strand break in the DNA backbone.[3] This allows for the controlled rotation of the intact strand around the broken strand, leading to the relaxation of DNA supercoils.[3] Crucially, this process is ATP-independent .[3] The enzyme forms a covalent intermediate by linking a catalytic tyrosine residue to the 3'-phosphate of the cleaved DNA strand. After relaxation, Topo I religates the nicked strand, completing its catalytic cycle.

Topoisomerase II , in contrast, is a dimeric enzyme that creates a transient double-strand break in a DNA segment, referred to as the G-segment (gate segment). This process is ATP-dependent and allows for the passage of a second intact DNA duplex, the T-segment (transported segment), through the break. Each monomer of the Topo II dimer cleaves one of the DNA strands, forming a covalent bond between a catalytic tyrosine and the 5'-phosphate of the cleaved strand. The energy from ATP hydrolysis is essential for the conformational changes that drive the strand passage and reset the enzyme for subsequent catalytic cycles.

The fundamental distinction lies in the number of strands cleaved: Topo I nicks one strand, while Topo II cuts both. This mechanistic difference dictates their unique roles in the cell and their sensitivities to different classes of inhibitors.

Quantitative Analysis of Topoisomerase Activity

The efficiency and kinetics of topoisomerase activity can be quantified through various enzymatic assays. Below is a summary of key kinetic parameters for human Topoisomerase I and Topoisomerase IIα.

| Parameter | Human Topoisomerase I | Human Topoisomerase IIα | Reference(s) |

| DNA Substrate | Supercoiled Plasmid DNA | Supercoiled Plasmid DNA | |

| K_M_ (for DNA) | 2.7 ± 1.0 nM | 5.7 ± 1.5 nM | |

| V_max_ | 31 ± 5 pM/s | 187 ± 25 pM/s | |

| k_cat_ | 1.2 x 10⁻³ s⁻¹ | 6.7 x 10⁻³ s⁻¹ | |

| ATP Requirement | Independent | Dependent | |

| K_M_ (for ATP) | N/A | Not explicitly found in searches | |

| Strands Cleaved | Single | Double | |

| Change in Linking Number | By steps of 1 | By steps of 2 |

Experimental Protocols

Understanding the mechanisms of topoisomerases and the effects of potential inhibitors relies on robust in vitro assays. The following are detailed methodologies for key experiments.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of Topo I to relax supercoiled plasmid DNA.

Materials:

-

Purified human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topo I Assay Buffer: 100 mM Tris-HCl (pH 7.9), 1.5 M NaCl, 10 mM EDTA, 1% BSA, 1 mM Spermidine, 50% glycerol

-

5x Stop Buffer/Gel Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol

-

Agarose

-

1x TAE Buffer

-

Ethidium Bromide solution (or other DNA stain)

Procedure:

-

On ice, prepare reaction mixtures in microfuge tubes. For a 20 µL reaction, combine:

-

2 µL of 10x Topo I Assay Buffer

-

200 ng of supercoiled plasmid DNA

-

Purified Topoisomerase I (titrate to determine optimal concentration)

-

Nuclease-free water to a final volume of 20 µL.

-

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µL of 5x Stop Buffer/Gel Loading Dye.

-

Load the samples onto a 1% agarose gel in 1x TAE buffer.

-

Run the gel at 1-5 V/cm until the dye front has migrated an adequate distance.

-

Stain the gel with ethidium bromide and visualize under UV light. Relaxed DNA will migrate slower than supercoiled DNA.

Topoisomerase II DNA Decatenation Assay

This assay assesses the ability of Topo II to resolve catenated (interlinked) DNA networks, typically using kinetoplast DNA (kDNA).

Materials:

-

Purified human Topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topo II Assay Buffer: 500 mM Tris-HCl (pH 8.0), 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA

-

10x ATP solution (20 mM)

-

5x Stop Buffer/Gel Loading Dye

-

Agarose

-

1x TAE Buffer

-

Ethidium Bromide solution

Procedure:

-

On ice, prepare reaction mixtures in microfuge tubes. For a 20 µL reaction, combine:

-

2 µL of 10x Topo II Assay Buffer

-

2 µL of 10x ATP solution

-

200 ng of kDNA

-

Purified Topoisomerase IIα (titrate to determine optimal concentration)

-

Nuclease-free water to a final volume of 20 µL.

-

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µL of 5x Stop Buffer/Gel Loading Dye.

-

Load the samples onto a 1% agarose gel in 1x TAE buffer.

-

Run the gel and visualize as described for the relaxation assay. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well or migrate very slowly.

Topoisomerase-mediated DNA Cleavage Assay

This assay is crucial for identifying topoisomerase poisons, which stabilize the covalent enzyme-DNA cleavage complex.

Materials:

-

Purified Topoisomerase I or II

-

3'-radiolabeled DNA oligonucleotide substrate

-

10x Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 500 mM KCl, 50 mM MgCl₂, 1 mM EDTA, 150 mg/mL BSA

-

Test compound (potential inhibitor)

-

0.5% Sodium Dodecyl Sulfate (SDS)

-

Proteinase K

-

Formamide loading dye: 80% formamide, 10 mM NaOH, 1 mM EDTA, 0.1% xylene cyanol, 0.1% bromophenol blue

-

Denaturing polyacrylamide gel

Procedure:

-

Prepare a 10 µL reaction mixture containing:

-

1 µL of 10x Reaction Buffer

-

Radiolabeled DNA substrate (e.g., 2 nM)

-

Purified Topoisomerase

-

Test compound at various concentrations.

-

-

Incubate at 25°C for 20 minutes to allow the cleavage-ligation equilibrium to be reached.

-

Terminate the reaction by adding 0.5 µL of 10% SDS. This traps the covalent complex.

-

Add proteinase K and incubate to digest the topoisomerase.

-

Add an equal volume of formamide loading dye and heat to denature the DNA.

-

Separate the DNA fragments on a denaturing polyacrylamide gel.

-

Visualize the radiolabeled DNA fragments by autoradiography. An increase in the amount of cleaved DNA product in the presence of the test compound indicates a topoisomerase poison.

Visualizing the Mechanisms and Workflows

Signaling Pathways

Caption: Comparative mechanisms of Topoisomerase I and II.

Experimental Workflow

Caption: Workflow for a Topoisomerase I DNA relaxation assay.

Conclusion

Topoisomerase I and II, while both essential for maintaining DNA topology, operate through fundamentally different mechanisms. These differences are not only critical for their distinct biological roles but also provide a basis for the development of specific inhibitors with therapeutic potential. A thorough understanding of their mechanisms of action, coupled with robust experimental methodologies, is paramount for advancing research and drug discovery in this field. This guide serves as a foundational resource for professionals dedicated to unraveling the complexities of these vital enzymes.

References

The Pivotal Role of Topoisomerases in Cancer Cell Proliferation: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of Topoisomerase Function, Inhibition, and Therapeutic Targeting in Oncology

Abstract

DNA topoisomerases are indispensable enzymes that resolve topological challenges in the genome, playing a critical role in DNA replication, transcription, and chromosome segregation. Their heightened activity in rapidly proliferating cancer cells has established them as key targets for anticancer therapies. This technical guide provides a comprehensive overview of the function of topoisomerases in cancer cell proliferation, the mechanisms of action of clinically relevant topoisomerase inhibitors, and detailed experimental protocols for their study. Quantitative data on inhibitor efficacy and enzyme expression are summarized, and key cellular pathways and experimental workflows are visually represented to facilitate a deeper understanding for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Essential Role of DNA Topoisomerases

DNA topoisomerases are nuclear enzymes that modulate the topological state of DNA, a process crucial for maintaining genomic integrity during essential cellular processes.[1] In the context of cancer, where cells exhibit uncontrolled proliferation, the demand for topoisomerase activity is significantly elevated to manage the constant DNA unwinding and rewinding required for replication and transcription.[2] This dependency presents a therapeutic window for targeting cancer cells.

There are two major classes of topoisomerases:

-

Topoisomerase I (Top1): This enzyme creates transient single-strand breaks in the DNA backbone to relieve supercoiling.[3] This activity is vital for relaxing DNA torsional stress during replication and transcription.[4]

-

Topoisomerase II (Top2): This enzyme introduces transient double-strand breaks, allowing for the passage of another DNA duplex through the break.[5] This is essential for decatenating intertwined daughter chromosomes following replication and for chromosome condensation. Human cells express two isoforms of Topoisomerase II: Top2α and Top2β, which have distinct cellular functions. Top2α expression is notably upregulated in proliferating cancer cells.

The fundamental role of these enzymes in cell division underscores their importance as targets for anticancer drugs.

Topoisomerases as Therapeutic Targets in Cancer

The heightened reliance of cancer cells on topoisomerase activity makes these enzymes attractive targets for chemotherapy. Topoisomerase inhibitors function by disrupting the catalytic cycle of these enzymes, ultimately leading to the accumulation of DNA damage and the induction of apoptosis in cancer cells. These inhibitors are broadly classified into two categories:

-

Topoisomerase Poisons: These agents stabilize the transient covalent complex formed between the topoisomerase and DNA, known as the cleavage complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of single-strand breaks (for Top1 poisons) or double-strand breaks (for Top2 poisons) when the replication fork collides with these complexes. This DNA damage triggers cell cycle arrest and apoptosis.

-

Topoisomerase Catalytic Inhibitors: These compounds interfere with other steps of the catalytic cycle without stabilizing the cleavage complex. For instance, some inhibitors prevent ATP binding to Topoisomerase II, which is necessary for its catalytic activity.

Signaling Pathways Activated by Topoisomerase Inhibition

The DNA damage induced by topoisomerase poisons activates complex cellular signaling pathways, primarily the DNA Damage Response (DDR). This intricate network of pathways senses the DNA lesions, signals their presence, and promotes either DNA repair or, if the damage is too extensive, programmed cell death (apoptosis).

Quantitative Analysis of Topoisomerase Inhibitors

The efficacy of topoisomerase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The expression levels of topoisomerases in tumor cells can also correlate with sensitivity to these inhibitors.

Table 1: IC50 Values of Common Topoisomerase Inhibitors in Various Cancer Cell Lines

| Inhibitor | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Camptothecin | Top1 | HCT116 (Colon) | 0.05 ± 0.01 | |

| HT29 (Colon) | 0.13 ± 0.06 | |||

| LoVo (Colon) | 0.02 ± 0.004 | |||

| SN-38 | Top1 | HCT116-Wt (Colon) | 0.05 ± 0.01 | |

| HT29-Wt (Colon) | 0.13 ± 0.06 | |||

| LoVo-Wt (Colon) | 0.02 ± 0.004 | |||

| Etoposide | Top2 | HCT116-Wt (Colon) | 6.3 ± 2.8 | |

| HT29-Wt (Colon) | 9.9 ± 3.7 | |||

| LoVo-Wt (Colon) | 1.8 ± 1.9 | |||

| Merbarone | Top2α | DH82 (Canine Malignant Histiocytoma) | >50 |

Note: IC50 values can vary depending on the experimental conditions and cell lines used.

Table 2: Topoisomerase Expression in Tumors vs. Normal Tissues

| Topoisomerase | Cancer Type | Expression Status | Reference |

| Top1 | Breast Cancer | Overexpressed in tumor tissue | |

| Colon Cancer | High activity in tumors | ||

| Cervical Cancer | High activity in tumors | ||

| Top2α | Breast Cancer | Overexpressed in tumor tissue | |

| Lung Cancer | High activity in tumors | ||

| Various Tumors | Higher expression in tumors vs. normal tissues |

Experimental Protocols for Studying Topoisomerase Function and Inhibition

A variety of in vitro and in vivo assays are utilized to study the activity of topoisomerases and the effects of their inhibitors.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of Topoisomerase I to relax supercoiled plasmid DNA.

Principle: Supercoiled DNA migrates faster in an agarose gel than its relaxed counterpart. Topoisomerase I relaxes supercoiled DNA, causing it to migrate more slowly. Inhibitors of Topoisomerase I will prevent this relaxation.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine 10x Topoisomerase I assay buffer, supercoiled plasmid DNA (e.g., pBR322), the test compound (inhibitor) at various concentrations, and purified human Topoisomerase I enzyme. The final reaction volume is typically 20-30 µL.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a tracking dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the dye front reaches the end.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

Topoisomerase II DNA Decatenation Assay

This assay assesses the ability of Topoisomerase II to separate catenated (interlinked) DNA circles, typically using kinetoplast DNA (kDNA).

Principle: Catenated kDNA is a large network that cannot enter an agarose gel. Topoisomerase II decatenates this network into individual minicircles that can migrate into the gel. Inhibitors of Topoisomerase II will prevent this decatenation, and the kDNA will remain in the loading well.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine 10x Topoisomerase II assay buffer, ATP, kDNA, the test compound, and purified human Topoisomerase II enzyme. The final reaction volume is typically 20 µL.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel until adequate separation is achieved.

-

Visualization: Visualize the DNA bands under UV light.

In Vivo Complex of Enzyme (ICE) Assay

The ICE assay is a cell-based method to detect and quantify the amount of topoisomerase covalently bound to genomic DNA, which is a direct measure of the activity of topoisomerase poisons.

Principle: Cells are treated with a topoisomerase poison, which stabilizes the cleavage complex. The cells are then lysed, and the genomic DNA, along with any covalently attached proteins, is separated from free proteins using cesium chloride (CsCl) gradient centrifugation or a simplified column-based method. The amount of topoisomerase in the DNA fraction is then quantified by immunoblotting.

Methodology:

-

Cell Treatment: Treat cultured cells with the test compound for a short period (e.g., 30-60 minutes).

-

Cell Lysis: Lyse the cells and shear the genomic DNA.

-

Separation of DNA-Protein Complexes:

-

CsCl Gradient Method: Layer the cell lysate onto a CsCl gradient and centrifuge at high speed. The dense DNA-protein complexes will pellet, while free proteins remain in the supernatant.

-

Kit-based Method: Use a simplified spin-column procedure to isolate genomic DNA and associated proteins.

-

-

Quantification: Resuspend the DNA pellet and apply it to a nitrocellulose membrane using a slot blot apparatus. Detect the amount of covalently bound topoisomerase using a specific primary antibody followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

Cell Viability and Apoptosis Assays

To determine the cytotoxic effects of topoisomerase inhibitors on cancer cells, cell viability and apoptosis assays are essential.

-

MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Seed cells in a 96-well plate and treat with various concentrations of the inhibitor.

-

After the desired incubation period (e.g., 72 hours), add MTT solution to each well and incubate for 2-4 hours.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Annexin V/Propidium Iodide (PI) Staining (Apoptosis): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Treat cells with the inhibitor to induce apoptosis.

-

Harvest and wash the cells.

-

Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and PI.

-

Analyze the stained cells by flow cytometry.

-

Resistance to Topoisomerase Inhibitors

Despite their clinical efficacy, resistance to topoisomerase inhibitors is a significant challenge. Mechanisms of resistance include:

-

Altered Topoisomerase Levels or Mutations: Reduced expression of the target topoisomerase or mutations that decrease its affinity for the drug can confer resistance.

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration.

-

Enhanced DNA Repair: Upregulation of DNA repair pathways can counteract the DNA damage induced by topoisomerase inhibitors.

-

Alterations in Apoptotic Pathways: Defects in apoptotic signaling can prevent the cell from undergoing programmed cell death in response to DNA damage.

Conclusion and Future Directions

Topoisomerases remain critical targets in oncology due to their fundamental role in cell proliferation. A thorough understanding of their function, the mechanisms of their inhibitors, and the assays used to study them is paramount for the development of novel and more effective anticancer therapies. Future research will likely focus on developing isoform-specific inhibitors to minimize off-target effects, combination therapies to overcome resistance, and novel drug delivery systems to enhance tumor-specific targeting. The continued exploration of the intricate relationship between topoisomerase function and cancer cell biology will undoubtedly pave the way for innovative therapeutic strategies.

References

A Technical Guide to Natural Compounds as Topoisomerase Inhibitors: Mechanisms, Methodologies, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of naturally occurring compounds that inhibit the activity of topoisomerases, critical enzymes in DNA replication and transcription. The guide details the classification of these inhibitors, their mechanisms of action, and the experimental protocols used to evaluate their efficacy. Quantitative data on the inhibitory activities of various natural compounds are presented in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are illustrated using diagrams generated with Graphviz to facilitate a deeper understanding of the subject.

Introduction to Topoisomerases and Their Inhibition

DNA topoisomerases are ubiquitous enzymes that resolve topological challenges in the DNA helix, such as supercoiling, knotting, and catenation, which arise during essential cellular processes like replication, transcription, and chromosome segregation.[1][2] They function by transiently cleaving and religating DNA strands.[1][3] Due to their crucial role in cell proliferation, topoisomerases are validated and important targets for anticancer therapy.[4]

Topoisomerase inhibitors are broadly classified into two categories:

-

Topoisomerase Poisons: These agents stabilize the transient covalent complex formed between the topoisomerase and DNA, known as the cleavage complex. This stabilization prevents the religation of the DNA strand, leading to the accumulation of DNA strand breaks, which can trigger cell cycle arrest and apoptosis. A well-known example is camptothecin, a plant alkaloid that poisons topoisomerase I.

-

Catalytic Inhibitors: These inhibitors interfere with the catalytic cycle of the enzyme without trapping the cleavage complex. They may prevent the binding of the enzyme to DNA or inhibit the cleavage step itself. Betulinic acid, a pentacyclic triterpenoid, is an example of a catalytic inhibitor of both topoisomerase I and II.

Nature is a rich source of structurally diverse molecules with potent topoisomerase inhibitory activity. These natural compounds, derived from plants, marine organisms, fungi, and bacteria, offer promising scaffolds for the development of novel anticancer drugs.

Quantitative Analysis of Topoisomerase Inhibition by Natural Compounds

The inhibitory potency of natural compounds against topoisomerases is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit 50% of the enzyme's activity in a given assay. The following tables summarize the IC50 values for a selection of natural compounds from various classes.

Table 1: Plant-Derived Topoisomerase Inhibitors

| Compound Class | Compound | Target Topoisomerase | IC50 Value (µM) | Source Organism | Reference |

| Alkaloids | Camptothecin | Topoisomerase I | ~0.01 (cytotoxicity) | Camptotheca acuminata | |

| Evodiamine | Topoisomerase I & II | 60.74 (Topo I), 78.81 (Topo II) | Evodia rutaecarpa | ||

| Flavonoids | Myricetin | Topoisomerase I & II | - | Fruits and vegetables | |

| Quercetin | Topoisomerase I & II | 42 (cell-free Topo I) | Various plants | ||

| Fisetin | Topoisomerase I & II | 71 (cell-free Topo I) | Various plants | ||

| Luteolin | - | - | Various plants | ||

| Apigenin | - | - | Various plants | ||

| Genistein | Topoisomerase II | - | Soybeans | ||

| Terpenoids | Etoposide (semi-synthetic) | Topoisomerase II | 78.4 | Podophyllum species | |

| Betulinic Acid | Topoisomerase I & II | - | Various plants | ||

| Polycyclic Compounds | Albanol A | Topoisomerase II | 1.7 (antileukemic activity) | Morus alba | |

| Polyacetylenes | Compound 15 from B. pilosa | Topoisomerase I | 89.91 | Bidens pilosa | |

| Compound 20 from B. pilosa | Topoisomerase I | 178.03 | Bidens pilosa |

Table 2: Marine-Derived Topoisomerase Inhibitors

| Compound Class | Compound | Target Topoisomerase | IC50 Value (µM) | Source Organism | Reference |

| Alkaloids | Lamellarin D | Topoisomerase I | - | Marine mollusk (Lamellaria) | |

| Neoamphimedine | Topoisomerase II | - | Xestospongia sp. | ||

| Saponins | Echinoside A | Topoisomerase II | - | Sea cucumber (Pearsonothuria graeffei) | |

| Bromophenols | Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) | Topoisomerase I | 13.9 µg/mL (cytotoxicity) | Marine algae (Leathesia nana, Rhodomela confervoides) |

Table 3: Fungal and Bacterial Metabolites as Topoisomerase Inhibitors

| Compound Class | Compound | Target Topoisomerase | IC50 Value (µM) | Source Organism | Reference |

| Quinones (Fungal) | GE-2 | Topoisomerase IIα | - | Septofusidium berolinense | |

| Hydroquinones (Fungal) | GE-1 | Topoisomerase IIα | - | Septofusidium berolinense | |

| Anthracyclines (Bacterial) | Doxorubicin | Topoisomerase II | 2.67 | Streptomyces peucetius |

Experimental Protocols for Assessing Topoisomerase Inhibition

Several key in vitro assays are employed to identify and characterize topoisomerase inhibitors. These assays are crucial for determining the mechanism of action and the potency of novel compounds.

Topoisomerase I DNA Relaxation Assay

This assay is a primary method for identifying inhibitors of topoisomerase I.

-

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. Inhibitors of the enzyme prevent this relaxation. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis due to their different conformations.

-

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and BSA), and the test compound at various concentrations.

-

Enzyme Addition: Purified human topoisomerase I is added to the reaction mixture. A control reaction without the inhibitor and a negative control without the enzyme are included.

-

Incubation: The reaction is incubated at 37°C for a defined period, typically 30 minutes, to allow for the enzymatic reaction to proceed.

-

Reaction Termination: The reaction is stopped by adding a stop buffer containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).

-

Electrophoresis: The reaction products are resolved on a 1% agarose gel.

-

Visualization: The DNA bands are visualized by staining with an intercalating dye such as ethidium bromide and imaged under UV light.

-

-

Data Analysis: The degree of inhibition is determined by the reduction in the amount of relaxed DNA and the persistence of supercoiled DNA compared to the control. The IC50 value can be calculated by quantifying the band intensities.

Topoisomerase II DNA Decatenation Assay

This assay is the standard method for evaluating the activity of topoisomerase II inhibitors.

-

Principle: Topoisomerase II can resolve catenated (interlinked) DNA networks, such as kinetoplast DNA (kDNA) from trypanosomes, into individual circular DNA molecules. Inhibitors of topoisomerase II prevent this decatenation. The large kDNA network cannot enter the agarose gel, while the decatenated minicircles can.

-

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing kDNA, assay buffer (containing Tris-HCl, NaCl, MgCl2, DTT, and albumin), ATP, and the test compound.

-

Enzyme Addition: Purified human topoisomerase II is added to the mixture.

-

Incubation: The reaction is incubated at 37°C for approximately 30 minutes.

-

Reaction Termination: The reaction is stopped with a stop buffer containing SDS and a loading dye.

-

Electrophoresis: The products are separated on a 1% agarose gel.

-

Visualization: The gel is stained with ethidium bromide and visualized to observe the presence or absence of decatenated minicircles.

-

-

Data Analysis: Inhibition is indicated by the absence or reduction of decatenated minicircles in the gel lanes corresponding to the test compound.

DNA Cleavage Assay

This assay is used to determine if a compound acts as a topoisomerase poison by stabilizing the cleavage complex.

-

Principle: Topoisomerase poisons trap the enzyme-DNA covalent intermediate, leading to an increase in DNA cleavage products. This can be detected using a radiolabeled DNA substrate.

-

Methodology:

-

Substrate Preparation: A DNA fragment is uniquely radiolabeled at one of its 3' or 5' ends.

-

Reaction Setup: The radiolabeled DNA is incubated with the topoisomerase enzyme and the test compound.

-

Denaturation and Electrophoresis: The reaction is stopped, and the DNA is denatured and separated on a denaturing polyacrylamide gel.

-

Autoradiography: The gel is dried and exposed to an X-ray film to visualize the radiolabeled DNA fragments.

-

-

Data Analysis: An increase in the intensity of the cleavage product bands in the presence of the compound indicates that it is a topoisomerase poison.

Signaling Pathways and Experimental Workflows

The cellular response to topoisomerase inhibition, particularly by poisons, involves complex signaling networks that ultimately lead to cell cycle arrest and apoptosis.

DNA Damage Response and Apoptosis Induction by Topoisomerase Poisons

Topoisomerase poisons induce DNA strand breaks that are recognized by cellular DNA damage sensors, such as the protein kinases ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related). This initiates a signaling cascade that can lead to apoptosis.

References

- 1. inspiralis.com [inspiralis.com]

- 2. researchgate.net [researchgate.net]

- 3. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unraveling of a Twisted Tale: A Technical History of Topoisomerase Inhibitor Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of topoisomerase inhibitors marks a pivotal chapter in the history of medicine, providing a powerful class of therapeutics for combating cancer and bacterial infections. These agents exploit the essential catalytic cycle of topoisomerase enzymes, which manage the topological state of DNA, to introduce cytotoxic DNA lesions. This technical guide delves into the historical milestones, key experimental methodologies, and mechanistic insights that have shaped our understanding and application of these critical drugs.

A Serendipitous Beginning: From Plant Extracts and Synthetic Byproducts to Targeted Therapeutics

The journey to clinically approved topoisomerase inhibitors was not a linear path but rather a convergence of discoveries from natural product screening and synthetic chemistry.

The 1960s: A Decade of Foundational Discoveries

The 1960s witnessed the serendipitous discovery of the foundational compounds for several major classes of topoisomerase inhibitors. In 1962, the first of the quinolone antibiotics, nalidixic acid , was discovered by George Lesher and colleagues as a byproduct of chloroquine synthesis.[1] It would later be understood that quinolones target bacterial type II topoisomerases, DNA gyrase and topoisomerase IV.[2][3][4]

Almost concurrently, in 1966, Monroe E. Wall and Mansukh C. Wani, through systematic screening of natural products for anticancer activity, isolated camptothecin from the bark of the Chinese "Happy Tree," Camptotheca acuminata.[5] This compound would later be identified as a potent inhibitor of human topoisomerase I.

The same decade saw the discovery of the anthracyclines , such as doxorubicin and daunorubicin, isolated from Streptomyces species in the 1960s. These compounds were initially recognized for their anticancer properties and were later found to be potent inhibitors of topoisomerase II.

Finally, the late 1950s and 1960s also saw the initial work on podophyllotoxin , a natural product from the American Mandrake plant. Although podophyllotoxin itself is an antimitotic agent, its modification by Swiss pharmacologist Hartmann F. Stähelin led to the synthesis of etoposide and teniposide in 1966, which were later identified as topoisomerase II inhibitors.

The 1970s and 1980s: Elucidating the Mechanism of Action

While the initial discoveries were made in the 1960s, the true mechanism of action of these compounds remained elusive for some time. The first topoisomerase enzyme was not discovered until 1971 by James C. Wang. In 1976, the discovery of DNA gyrase, a bacterial type II topoisomerase, and its inhibition by quinolones, provided a crucial link between these drugs and their molecular targets.

For the anticancer agents, a significant breakthrough came in 1985 when Hsiang and colleagues demonstrated that camptothecin's antitumor activity was due to its inhibition of topoisomerase I. Similarly, in the early 1980s, etoposide and teniposide were confirmed to be inhibitors of topoisomerase II. These discoveries transformed the field, shifting the focus from broad cytotoxic screening to rational drug design targeting specific topoisomerase enzymes.

Key Experimental Protocols in Topoisomerase Inhibitor Discovery

The identification and characterization of topoisomerase inhibitors rely on a suite of specialized biochemical and cell-based assays.

Topoisomerase I Relaxation Assay

This assay assesses the ability of topoisomerase I to relax supercoiled DNA. In the presence of an inhibitor, the relaxation activity is reduced.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and BSA), and purified human topoisomerase I enzyme.

-

Inhibitor Addition: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes) to allow for enzymatic activity.

-

Termination: The reaction is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).

-

Analysis: The reaction products are resolved by agarose gel electrophoresis. Supercoiled and relaxed DNA isoforms migrate at different rates, allowing for visualization and quantification of the inhibitory effect.

Topoisomerase II Decatenation Assay

This assay measures the ability of topoisomerase II to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing kDNA, assay buffer (similar to the topoisomerase I assay but with the addition of ATP), and purified human topoisomerase II enzyme.

-

Inhibitor Addition: The test compound is added to the reaction.

-

Incubation: The reaction is incubated at 37°C for a specified time.

-

Termination: The reaction is stopped as described for the relaxation assay.

-

Analysis: The products are separated by agarose gel electrophoresis. Decatenated minicircles migrate into the gel, while the catenated kDNA network remains in the well. The amount of released minicircles is inversely proportional to the inhibitor's potency.

DNA Cleavage Assay

This assay is crucial for identifying "topoisomerase poisons," which stabilize the covalent enzyme-DNA cleavage complex.

Methodology:

-

Substrate Preparation: A DNA substrate (plasmid or oligonucleotide) is radioactively or fluorescently labeled at one end.

-

Reaction Setup: The labeled DNA is incubated with the topoisomerase enzyme and the test compound.

-

Complex Trapping: The reaction is terminated by adding a strong denaturant (e.g., SDS) to trap the covalent complexes.

-

Protein Removal: A protease (e.g., proteinase K) is added to digest the enzyme, leaving the DNA with a covalently attached peptide at the cleavage site.

-

Analysis: The DNA fragments are resolved on a denaturing polyacrylamide gel. The appearance of a specific cleavage product indicates that the compound is a topoisomerase poison.

Cytotoxicity Assay (MTT Assay)

This cell-based assay determines the concentration of an inhibitor required to reduce cell viability by 50% (IC50).

Methodology:

-

Cell Plating: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Drug Treatment: The cells are treated with a serial dilution of the topoisomerase inhibitor for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated from the dose-response curve.

Quantitative Data Summary

The following tables summarize key quantitative data for representative topoisomerase inhibitors.

Table 1: In Vitro IC50 Values of Topoisomerase Inhibitors

| Inhibitor | Target | Cell Line/Enzyme | IC50 |

| Quinolones | |||

| Ciprofloxacin | DNA Gyrase (E. coli) | - | 10.71 µM |

| Sitafloxacin | DNA Gyrase (E. faecalis) | - | 1.38 µg/ml |

| Sitafloxacin | Topoisomerase IV (E. faecalis) | - | 1.42 µg/ml |

| Camptothecins | |||

| Camptothecin | Topoisomerase I | MCF7 | 0.089 µM |

| Topotecan | Topoisomerase I | HT-29 | 33 nM |

| Irinotecan (SN-38) | Topoisomerase I | HT-29 | 8.8 nM |

| Anthracyclines | |||

| Doxorubicin | Topoisomerase II | MCF-7 | 7.67 µM |

| Doxorubicin | Topoisomerase II | HepG2 | 8.28 µM |

| Epipodophyllotoxins | |||

| Etoposide | Topoisomerase II | SCLC cell lines (sensitive) | 2.06 µM (median) |

| Etoposide | Topoisomerase II | A549 | 3.49 µM (72h) |

| Teniposide | Topoisomerase II | A549 | 15.8 nM |

| Teniposide | Topoisomerase II | Tca8113 | 0.35 mg/L |

Table 2: Clinical Efficacy of Approved Topoisomerase Inhibitors

| Drug | Cancer Type | Clinical Trial Phase | Overall Response Rate (ORR) | Key Adverse Events |

| Irinotecan | Metastatic Colorectal Cancer (second-line) | II | 12.8-15% | Diarrhea, neutropenia, nausea, vomiting |

| Metastatic Colorectal Cancer (first-line, with 5-FU) | I | 55% | Diarrhea, neutropenia | |

| Topotecan | Recurrent Ovarian Cancer (platinum-sensitive) | - | 19-33% | Myelosuppression |

| Recurrent Ovarian Cancer (platinum-sensitive) | - | 33% | Hematologic toxicity, fatigue | |

| Doxorubicin | Metastatic Breast Cancer (with paclitaxel) | II | 52% | Cardiotoxicity, myelosuppression |

| Metastatic Breast Cancer (with cyclophosphamide and 5-FU) | III | 55% | Myelosuppression, nausea, vomiting | |

| Etoposide | Advanced Non-Small Cell Lung Cancer (with cisplatin) | - | 25.8% | Nausea/vomiting, nephrotoxicity, neurotoxicity, myelosuppression |

Signaling Pathways and Experimental Workflows

The discovery of topoisomerase inhibitors often follows a structured workflow, from initial screening to characterization of the mechanism of action. Once a compound is identified as a topoisomerase inhibitor, it is crucial to understand the downstream cellular consequences, primarily the activation of the DNA damage response and apoptosis.

Experimental Workflow for Topoisomerase Inhibitor Discovery

Workflow for the discovery and development of topoisomerase inhibitors.

Signaling Pathway of Topoisomerase Inhibitor-Induced Apoptosis

Topoisomerase inhibitors induce DNA double-strand breaks (for Topo II inhibitors) or single-strand breaks that are converted to double-strand breaks during replication (for Topo I inhibitors). These breaks trigger the DNA Damage Response (DDR) pathway, primarily mediated by the ATM and ATR kinases. Activation of the DDR leads to cell cycle arrest and, if the damage is irreparable, apoptosis.

Simplified signaling pathway of topoisomerase inhibitor-induced apoptosis.

Conclusion

The discovery of topoisomerase inhibitors represents a triumph of multidisciplinary scientific inquiry, spanning natural product chemistry, synthetic organic chemistry, and molecular biology. From their serendipitous origins to their rational development as targeted therapies, these drugs have had a profound impact on the treatment of cancer and infectious diseases. The ongoing exploration of novel topoisomerase inhibitors, coupled with a deeper understanding of the cellular responses to topoisomerase-mediated DNA damage, continues to offer new avenues for therapeutic intervention. This guide provides a foundational understanding of the historical context, experimental underpinnings, and mechanistic principles that are essential for researchers and drug developers working in this dynamic field.

References

- 1. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Update on the role of topotecan in the treatment of recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US pivotal studies of irinotecan in colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nuclear caspase-3 and caspase-7 activation, and poly(ADP-ribose) polymerase cleavage are early events in camptothecin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cancernetwork.com [cancernetwork.com]

An In-depth Technical Guide to the Catalytic Cycle of Human Topoisomerase II Alpha

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the catalytic cycle of human topoisomerase II alpha (TOP2A), a critical enzyme in maintaining DNA topology and a key target in cancer chemotherapy. The document outlines the sequential steps of the enzyme's function, presents quantitative kinetic data, details relevant experimental protocols, and illustrates the catalytic and regulatory pathways through comprehensive diagrams.

The Catalytic Cycle of Human Topoisomerase II Alpha

Human topoisomerase II alpha is a homodimeric enzyme that modulates the topological state of DNA by orchestrating the passage of one double-stranded DNA segment (the transport or T-segment) through a transient double-stranded break in another (the gate or G-segment). This intricate process is essential for vital cellular functions such as DNA replication, chromosome condensation, and segregation. The catalytic cycle is powered by the binding and hydrolysis of ATP and can be dissected into several key, ordered steps. The enzyme itself possesses three critical interfaces that act as gates: the N-terminal gate (N-gate) for T-segment entry, the DNA-gate where cleavage and religation of the G-segment occur, and the C-terminal gate (C-gate) for T-segment exit.

The generally accepted model for the catalytic cycle follows a "two-gate" mechanism:

-

DNA Binding (G-segment): The catalytic cycle initiates with the binding of the G-segment of DNA to the DNA-gate of the enzyme.

-

ATP-dependent T-segment Capture: The binding of two ATP molecules to the N-terminal ATPase domains induces a conformational change, leading to the dimerization of these domains. This dimerization traps the T-segment, effectively closing the N-gate.

-

G-segment Cleavage: The trapped T-segment and ATP binding stimulate the cleavage of both strands of the G-segment. This cleavage is mediated by the active site tyrosyl residues (Tyr805 in each protomer), which form a covalent 5'-phosphotyrosyl bond with the DNA backbone. This process requires the presence of divalent metal ions, such as Mg2+.[1][2] Human topoisomerase II alpha utilizes a two-metal-ion mechanism for DNA cleavage.[1]

-

T-segment Passage: The cleavage of the G-segment opens the DNA-gate, allowing the T-segment to pass through the break.

-

G-segment Ligation and T-segment Exit: Following the passage of the T-segment, the G-segment is religated. The hydrolysis of the first ATP molecule is thought to be coupled with this religation step. The T-segment then exits the enzyme through the C-gate at the C-terminal end of the protein.

-

ATP Hydrolysis and Enzyme Reset: The hydrolysis of the second ATP molecule resets the enzyme, opening the N-gate and allowing for a new catalytic cycle to begin.

This entire process changes the linking number of the DNA by a step of two.

Quantitative Data on Catalytic Activity

The catalytic efficiency of human topoisomerase II alpha is influenced by several factors, including the concentrations of ATP and DNA, and the topological state of the DNA substrate. The following table summarizes key quantitative parameters of the enzyme's activity.

| Parameter | Value | Conditions | Reference |

| ATP Hydrolysis | |||

| kcat (DNA-stimulated) | 2.17 s-1 per dimer | Optimal DNA concentration, 37°C | [3] |

| KM for ATP | 0.82 ± 0.09 mM | [4] | |

| Basal ATP Hydrolysis Rate (no DNA) | 0.025 s-1 per dimer | ||

| DNA Binding | |||

| Kd for G-segment DNA | 48 ± 17 nM (average for various 34-bp duplexes) | ||

| DNA Cleavage & Ligation | |||

| Cleavage/Ligation Equilibrium | Greatly favors ligation | Under equilibrium conditions | |

| Fraction of cleavage complexes | ~0.5–1% of total enzyme | Equilibrium, with Mg2+ | |

| Religation rate (unmodified DNA) | 0.035 s-1 | ||

| Specific Activity | |||

| Decatenation Activity | 1 Unit decatenates 200 ng of kDNA in 30 min at 37°C | Standard assay conditions |

Regulation of Topoisomerase II Alpha by Post-Translational Modifications

The activity, stability, and localization of human topoisomerase II alpha are tightly regulated by a variety of post-translational modifications (PTMs), including phosphorylation, ubiquitination, and SUMOylation. These modifications provide a sophisticated mechanism for controlling the enzyme's function throughout the cell cycle and in response to cellular stress.

Phosphorylation

Phosphorylation of TOP2A is cell-cycle dependent, with increased phosphorylation occurring during the G2 and M phases. Several kinases have been implicated in this process, including Casein Kinase II (CK2) and the p34cdc2 kinase. Phosphorylation predominantly occurs in the C-terminal domain and can enhance the enzyme's catalytic activity. For example, phosphorylation of Ser-1106 in the catalytic domain has been shown to be critical for regulating the enzyme's decatenation function.

Ubiquitination

Ubiquitination of TOP2A can signal for its proteasomal degradation or modulate its activity. The E3 ubiquitin ligase BRCA1, in a complex with the retinoblastoma protein (pRb), has been shown to ubiquitinate TOP2A in response to oxidative stress, leading to an inhibition of its activity. Deubiquitinating enzymes (DUBs) such as USP10 and USP15 can reverse this modification, thereby regulating TOP2A's association with chromatin and its function.

SUMOylation

SUMOylation, the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins, plays a crucial role in the mitotic functions of TOP2A. The enzyme is primarily modified by SUMO-2/3 during mitosis. The E3 SUMO ligase PIASy mediates the SUMOylation of TOP2A on mitotic chromosomes. SUMOylation can regulate the enzyme's localization to centromeres and is important for proper sister chromatid segregation. DeSUMOylation is carried out by sentrin/SUMO-specific proteases (SENPs).

Experimental Protocols

The study of human topoisomerase II alpha activity relies on a set of well-established in vitro assays. These assays are crucial for characterizing the enzyme's function and for screening potential inhibitors.

DNA Relaxation Assay

This assay measures the ability of TOP2A to relax supercoiled plasmid DNA in an ATP-dependent manner. The different topological forms of DNA (supercoiled, relaxed, and nicked) are then separated by agarose gel electrophoresis.

-

Reaction Buffer (5X): 250 mM Tris-HCl (pH 7.9), 625 mM KCl, 50 mM MgCl2, 2.5 mM EDTA, 2.5 mM DTT.

-

Substrate: Supercoiled plasmid DNA (e.g., pBR322), 0.25 µg per reaction.

-

Enzyme: Purified human TOP2A (1-5 units).

-

ATP: 1 mM final concentration.

-

Procedure:

-

Assemble the reaction mixture containing 1X reaction buffer, supercoiled DNA, and ATP in a final volume of 20 µL.

-

Add TOP2A to initiate the reaction.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µL of stop buffer (5% SDS, 25% glycerol, 0.025% bromophenol blue).

-

Analyze the products by electrophoresis on a 1% agarose gel.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

DNA Decatenation Assay

This assay is highly specific for type II topoisomerases and measures their ability to resolve catenated networks of DNA, such as kinetoplast DNA (kDNA), into individual minicircles.

-

Reaction Buffer (10X): 500 mM Tris-HCl (pH 8.0), 1.2 M KCl, 100 mM MgCl2, 5 mM ATP, 5 mM DTT.

-

Substrate: Kinetoplast DNA (kDNA), 0.2 µg per reaction.

-

Enzyme: Purified human TOP2A (1 unit).

-

Procedure:

-

Combine 1X reaction buffer, kDNA, and TOP2A in a final volume of 20 µL.

-

Incubate at 37°C for 30 minutes.

-

Terminate the reaction with 4 µL of stop buffer.

-

Resolve the reaction products on a 1% agarose gel.

-

Stain and visualize as described for the relaxation assay. Decatenated minicircles will migrate faster than the catenated network.

-

DNA Cleavage Assay

This assay is used to detect the formation of the covalent enzyme-DNA intermediate, known as the cleavage complex. It is particularly useful for studying the mechanism of TOP2A poisons, which stabilize this complex.

-

Cleavage Buffer (1X): 10 mM Tris-HCl (pH 7.9), 135 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 2.5% glycerol.

-

Substrate: A 32P-end-labeled double-stranded oligonucleotide containing a TOP2A cleavage site (100 nM).

-

Enzyme: Purified human TOP2A (200 nM).

-

Procedure:

-

Incubate the enzyme and labeled DNA substrate in the cleavage buffer for 10-30 minutes at 37°C.

-

Trap the cleavage complexes by adding SDS to a final concentration of 0.5-1%.

-

Digest the protein by adding proteinase K (0.8 mg/mL final concentration) and incubating at 45°C for 30 minutes.

-

Analyze the DNA fragments by denaturing polyacrylamide gel electrophoresis.

-

Visualize the cleaved products by autoradiography.

-

Conclusion

The catalytic cycle of human topoisomerase II alpha is a highly dynamic and tightly regulated process that is fundamental to genome stability. A thorough understanding of its mechanism, kinetics, and regulation is paramount for the development of novel and more effective anticancer therapies that target this essential enzyme. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this critical area of study.

References

Topoisomerases: A Pivotal Target in the Fight Against Bacterial Infections

An In-depth Technical Guide for Researchers and Drug Development Professionals

The escalating crisis of antimicrobial resistance necessitates the exploration and exploitation of novel therapeutic targets. Among the most validated and promising of these are the bacterial topoisomerases, essential enzymes that control the topological state of DNA. Their indispensable role in bacterial survival, coupled with structural differences from their eukaryotic counterparts, makes them ideal targets for selective antibacterial agents. This guide provides a comprehensive overview of bacterial topoisomerases, the mechanisms of inhibitors targeting them, and the evolution of resistance, with a focus on quantitative data and detailed experimental methodologies.

The Core Biology of Bacterial Topoisomerases

Bacteria possess two main types of topoisomerases that are crucial for managing DNA topology during replication, transcription, and chromosome segregation.[1][2][3][4][5]

-

Type I Topoisomerases: These enzymes, such as Topoisomerase I (Topo I), introduce transient single-strand breaks in DNA to relax supercoils. They are generally ATP-independent, with the exception of reverse gyrase.

-

Type II Topoisomerases: This class, which includes DNA gyrase and Topoisomerase IV, creates transient double-strand breaks in the DNA. These enzymes are critical for a wider range of topological transformations, including the introduction of negative supercoils (a unique function of DNA gyrase), decatenation (unlinking) of daughter chromosomes, and relaxation of positive supercoils. Both DNA gyrase and Topoisomerase IV are heterotetrameric enzymes, composed of two subunits each (GyrA and GyrB for gyrase; ParC and ParE for Topoisomerase IV).

The constant management of DNA supercoiling and the separation of interlinked chromosomes are vital for bacterial viability, making these enzymes prime targets for therapeutic intervention.

Therapeutic Targeting of Bacterial Topoisomerases

The inhibition of bacterial topoisomerases has been a cornerstone of antibacterial therapy for decades, most notably with the advent of the fluoroquinolones. More recently, the challenge of resistance has spurred the development of novel classes of inhibitors.

Fluoroquinolones: The Vanguard of Topoisomerase Inhibitors

Fluoroquinolones are a major class of synthetic antibacterial agents that directly inhibit bacterial DNA synthesis. Their mechanism of action involves binding to the complex formed between the topoisomerase and DNA. This binding stabilizes the cleaved DNA-enzyme complex, preventing the re-ligation of the DNA strands and leading to an accumulation of double-strand breaks. These breaks ultimately trigger a cascade of events leading to bacterial cell death.

The primary targets of fluoroquinolones can differ between bacterial species. In many Gram-negative bacteria, DNA gyrase is the more sensitive primary target, while in numerous Gram-positive bacteria, Topoisomerase IV is the principal target.

Novel Bacterial Topoisomerase Inhibitors (NBTIs)

The rise of fluoroquinolone resistance has driven the discovery of Novel Bacterial Topoisomerase Inhibitors (NBTIs). These compounds represent a promising new class of antibacterial agents with a distinct mechanism of action. Unlike fluoroquinolones, NBTIs bind to a different site on the topoisomerase-DNA complex, adjacent to the quinolone-binding pocket. This allows them to evade existing resistance mechanisms that affect fluoroquinolone binding. NBTIs are potent dual inhibitors of both DNA gyrase and Topoisomerase IV.

Quantitative Analysis of Topoisomerase Inhibitors

The efficacy of topoisomerase inhibitors is quantified through various in vitro parameters. The following tables summarize representative data for established and novel inhibitors.

Table 1: In Vitro Enzyme Inhibition (IC50 in µM)

| Compound | Target Enzyme | E. coli | S. aureus |

| Ciprofloxacin | DNA Gyrase | 0.5 | 1.2 |

| Topoisomerase IV | 5.0 | 0.8 | |

| Gepotidacin (NBTI) | DNA Gyrase | 0.2 | 0.15 |

| Topoisomerase IV | 0.9 | 0.06 | |

| Amide 1a (Tricyclic NBTI) | DNA Gyrase | Not Reported | 0.15 |

| Topoisomerase IV | Not Reported | 0.653 |

Note: IC50 values are indicative and can vary based on experimental conditions. Data is compiled from representative literature.

Table 2: Antibacterial Activity (MIC90 in µg/mL)

| Compound | E. coli | S. aureus (MSSA) | S. aureus (MRSA) | A. baumannii | M. tuberculosis |

| Ciprofloxacin | 0.015 | 0.25 | 8 | 1 | 1 |

| Gepotidacin (NBTI) | 8 | 0.5 | 0.5 | 4 | Not Reported |

| REDX05777 (NBTI) | 4 | 0.25 | 0.25 | 2 | 1 |

Note: MIC90 (Minimum Inhibitory Concentration for 90% of isolates) values highlight the potency against a population of bacterial isolates. Data is compiled from representative literature.

Table 3: Frequency of Spontaneous Resistance

| Compound | Organism | Concentration (x MIC) | Frequency |

| Ciprofloxacin | E. coli | 4 | ~10-7 |

| Gepotidacin (NBTI) | E. coli | 4 | <10-8 |

| AZ6142 (NBTI) | S. aureus | 4 | 1.7 x 10-8 |

| AZ6142 (NBTI) | S. pneumoniae | 4 | <5.5 x 10-10 |

Note: Lower frequencies of resistance suggest a more robust compound against the development of resistance. Data is compiled from representative literature.

Mechanisms of Resistance to Topoisomerase Inhibitors

Bacterial resistance to topoisomerase-targeting drugs is a significant clinical challenge and primarily arises through two mechanisms:

-

Target-Mediated Resistance: Mutations in the genes encoding the subunits of DNA gyrase (gyrA, gyrB) and Topoisomerase IV (parC, parE) are the most common cause of resistance. These mutations alter the drug-binding site on the enzyme, reducing the affinity of the inhibitor.

-

Reduced Drug Accumulation: Bacteria can also develop resistance by limiting the intracellular concentration of the drug. This is achieved through two main strategies:

-

Efflux Pumps: These are membrane proteins that actively transport antibiotics out of the bacterial cell.

-

Reduced Influx: Alterations in the bacterial cell envelope can decrease the permeability of the membrane to the drug.

-

Plasmid-mediated resistance is another emerging threat. These plasmids can carry genes, such as qnr genes, which protect the target enzymes from the action of quinolones, or genes encoding efflux pumps.

Experimental Protocols for Studying Topoisomerase Inhibitors

The evaluation of novel topoisomerase inhibitors relies on a suite of standardized in vitro assays.

DNA Supercoiling Assay (for DNA Gyrase)

Principle: This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in an ATP-dependent manner. The different topological forms of the DNA (relaxed, supercoiled, and intermediate topoisomers) can be separated by agarose gel electrophoresis.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, KCl, MgCl₂, DTT, and spermidine.

-

Component Addition: To the reaction buffer, add relaxed pBR322 plasmid DNA, E. coli DNA gyrase enzyme, and varying concentrations of the test inhibitor.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the reaction at 37°C for 1 hour.

-

Termination: Stop the reaction by adding a stop solution containing EDTA and a loading dye.

-

Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the different DNA topoisomers.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The conversion of relaxed plasmid to the supercoiled form is inhibited in the presence of an effective compound.

Decatenation Assay (for Topoisomerase IV)

Principle: This assay assesses the ability of Topoisomerase IV to separate, or decatenate, interlinked circular DNA molecules (catenanes) into individual circular DNA molecules. Kinetoplast DNA (kDNA), a network of thousands of interlocked DNA circles from trypanosomes, is a common substrate.

Methodology:

-

Reaction Setup: Prepare a reaction buffer similar to the supercoiling assay.

-

Component Addition: Add kDNA, Topoisomerase IV enzyme, and the test inhibitor at various concentrations to the buffer.

-

Reaction Initiation: Add ATP to start the decatenation process.

-

Incubation: Incubate the mixture at 37°C for 30 minutes.

-

Termination and Electrophoresis: Stop the reaction and analyze the products by agarose gel electrophoresis as described for the supercoiling assay.

-

Analysis: In the absence of an inhibitor, Topoisomerase IV will release individual DNA circles from the kDNA network, which can migrate into the gel. An effective inhibitor will prevent this, and the kDNA will remain in the loading well.

DNA Cleavage Assay

Principle: This assay is used to determine if an inhibitor acts as a "topoisomerase poison" by stabilizing the covalent enzyme-DNA cleavage complex, similar to the mechanism of fluoroquinolones.

Methodology:

-

Reaction Preparation: Combine supercoiled plasmid DNA, the topoisomerase enzyme (either DNA gyrase or Topoisomerase IV), and the test compound in a suitable reaction buffer.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period to allow for the formation of the cleavage complex.

-

Linearization: Add a denaturing agent, such as sodium dodecyl sulfate (SDS), and a protease (e.g., proteinase K) to the reaction. This denatures the enzyme while it is covalently attached to the DNA, resulting in a permanent DNA break.

-

Electrophoresis: Analyze the reaction products on an agarose gel. The formation of linear DNA from the supercoiled plasmid indicates that the inhibitor stabilizes the cleavage complex.

Bacterial Growth Inhibition Assay (MIC Determination)

Principle: This assay determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium. The broth microdilution method is a standard technique.

Methodology:

-

Bacterial Culture: Grow the bacterial strain of interest in a suitable broth medium to the mid-logarithmic phase.

-

Serial Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized suspension of the bacteria. Include positive (no drug) and negative (no bacteria) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key concepts related to topoisomerase inhibition.

Caption: Mechanism of action of topoisomerase poisons.

Caption: Primary mechanisms of bacterial resistance.

Caption: Workflow for MIC determination.

Conclusion and Future Directions

Bacterial topoisomerases remain a high-value target for the development of new antibacterial agents. The success of fluoroquinolones, tempered by the rise of resistance, has paved the way for innovative strategies, such as the development of NBTIs. A deep understanding of the structure and function of these enzymes, coupled with robust preclinical evaluation using the assays described herein, is paramount for the successful discovery and development of the next generation of topoisomerase inhibitors. Future research should focus on identifying novel binding pockets, developing inhibitors with dual-targeting capabilities to slow resistance development, and exploring combination therapies to enhance efficacy against multidrug-resistant pathogens.

References

The Gatekeepers of the Genome: A Technical Guide to Topoisomerase Function in Mitigating DNA Supercoiling

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA topoisomerases are indispensable enzymes that modulate the topological state of DNA, playing a critical role in the management of DNA supercoiling that arises during essential cellular processes such as replication, transcription, and chromosome segregation.[1][2] By introducing transient single- or double-strand breaks in the DNA backbone, these enzymes allow for the passage of DNA strands to relieve torsional strain, thereby ensuring genomic stability and proper execution of DNA metabolic events.[2] This technical guide provides an in-depth exploration of the mechanisms of action of Type I and Type II topoisomerases, details key experimental protocols for their study, presents quantitative data on their activity and inhibition, and discusses their significance as therapeutic targets in drug development.

Introduction: The Topological Challenge of DNA

The double-helical structure of DNA, while elegant in its design for information storage, presents significant topological challenges. During processes that require strand separation, such as replication and transcription, the unwinding of the DNA helix induces compensatory positive supercoiling ahead of the moving enzymatic machinery.[1] If left unresolved, this torsional stress can impede or halt these vital processes.[1] DNA topoisomerases are the cellular solution to this problem, acting as molecular "swivels" and "detanglers" to manage DNA topology.

There are two major classes of topoisomerases, Type I and Type II, distinguished by their mechanism of action.

-

Type I Topoisomerases introduce transient single-strand breaks in the DNA, allowing for the controlled rotation of the intact strand around the break to relieve supercoiling. This process does not require ATP and changes the linking number of the DNA by steps of one.

-

Type II Topoisomerases create transient double-strand breaks and pass another segment of the double helix through the break. This ATP-dependent mechanism allows for more complex topological manipulations, including the decatenation of intertwined daughter chromosomes following replication, and changes the linking number in steps of two.

Mechanisms of Action

Type I Topoisomerases: The Nick and Swivel Mechanism

Type I topoisomerases, such as human Topoisomerase I (Top1), utilize a "nick and swivel" mechanism to relax supercoiled DNA. The catalytic cycle involves the following key steps:

-

DNA Binding: The enzyme binds to a region of supercoiled DNA.

-

Cleavage: A catalytic tyrosine residue in the enzyme's active site attacks a phosphodiester bond in one of the DNA strands, forming a transient covalent 3'-phosphotyrosyl intermediate and a free 5'-hydroxyl group.

-

Strand Rotation: The intact DNA strand rotates around the nick, relieving the superhelical tension.

-

Religation: The 5'-hydroxyl group attacks the phosphotyrosyl bond, resealing the DNA backbone and releasing the enzyme.

Type II Topoisomerases: The Strand Passage Mechanism

Type II topoisomerases, including human Topoisomerase IIα (Top2α) and Top2β, employ a more complex, ATP-dependent "strand passage" mechanism. This process is essential for decatenating intertwined DNA molecules and for relaxing both positive and negative supercoils. The key steps are:

-

G-Segment Binding: The dimeric enzyme binds to one DNA duplex, termed the "gate" or G-segment.

-

T-Segment Capture: A second DNA duplex, the "transport" or T-segment, is captured.

-

ATP Binding and G-Segment Cleavage: The binding of two ATP molecules induces a conformational change that leads to the cleavage of both strands of the G-segment. Each subunit of the enzyme forms a covalent 5'-phosphotyrosyl bond with the cleaved DNA.

-

T-Segment Passage: The T-segment is passed through the transient break in the G-segment.

-

G-Segment Religation and T-Segment Release: The G-segment is religated, and the T-segment is released.

-

ATP Hydrolysis and Enzyme Reset: ATP hydrolysis resets the enzyme for another catalytic cycle.

Quantitative Analysis of Topoisomerase Activity and Inhibition

The activity of topoisomerases and the potency of their inhibitors can be quantified using various in vitro assays. The data generated from these assays are crucial for understanding enzyme kinetics, comparing inhibitor efficacy, and guiding drug development efforts.

Kinetic Parameters of Human Topoisomerase I

The relaxation of supercoiled DNA by human topoisomerase I follows Michaelis-Menten kinetics. The key kinetic parameters are summarized in the table below.

| Parameter | Value | Reference |

| KM | 2.7 ± 1.0 nM | |

| Vmax | 31 ± 5 pM/s | |

| kcat | 1.2 x 10-3 s-1 |

Processivity of Topoisomerase II

Processivity refers to the number of catalytic cycles an enzyme performs before dissociating from its substrate. Single-molecule studies have revealed that eukaryotic type IIA topoisomerases are highly processive, capable of relaxing thousands of supercoils without dissociating from the DNA. This high processivity is a key feature of their biological function in efficiently removing torsional stress.

IC50 Values of Common Topoisomerase Inhibitors

Topoisomerase inhibitors are a cornerstone of cancer chemotherapy. They act by trapping the enzyme-DNA cleavage complex, leading to the accumulation of DNA strand breaks and ultimately cell death. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

| Inhibitor | Target | Cell Line | IC50 | Reference |

| Topotecan | Topoisomerase I | MCF-7 Luc | 13 nM | |

| DU-145 Luc | 2 nM | |||

| HT-29 | 33 nM | |||